EGFR Inhibition: Pyridothieno[3,2-d]pyrimidin-4-amine (5a) vs. Erlotinib
The pyridothieno[3,2-d]pyrimidin-4-amine derivative 5a demonstrates superior EGFR inhibitory potency compared to the clinically approved EGFR inhibitor erlotinib. In an enzymatic assay, compound 5a inhibited EGFR with an IC50 value of 36.7 nM, while erlotinib exhibited an IC50 of 486 nM under comparable conditions [1]. This represents a greater than 13-fold improvement in potency.
| Evidence Dimension | EGFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 36.7 nM |
| Comparator Or Baseline | Erlotinib (IC50 = 486 nM) |
| Quantified Difference | 13.2-fold more potent |
| Conditions | In vitro enzymatic assay for wild-type EGFR |
Why This Matters
This substantial increase in potency suggests that pyridothieno[3,2-d]pyrimidin-4-amine derivatives could be developed into more effective EGFR-targeted therapies, potentially requiring lower doses and reducing off-target effects.
- [1] Abdel Aziz, Y. M., Said, M. M., El Shihawy, H. A., & Abouzid, K. A. M. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Chemical and Pharmaceutical Bulletin, 63(12), 1015-1028. View Source
